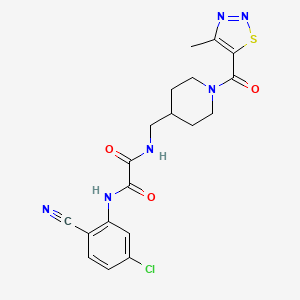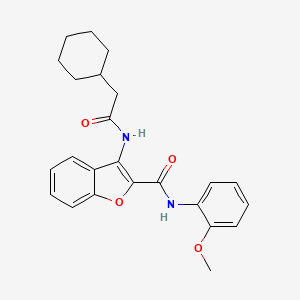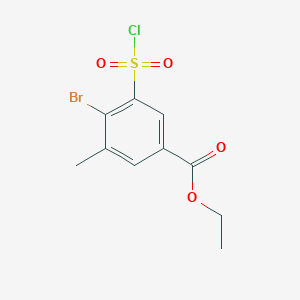
3-(1-(2-Cyclopentylacetyl)piperidin-4-yl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1-(2-Cyclopentylacetyl)piperidin-4-yl)oxazolidine-2,4-dione” is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Techniques : One research approach focuses on the synthesis of oxazolidine derivatives, including 3-(1-(2-Cyclopentylacetyl)piperidin-4-yl)oxazolidine-2,4-dione, via processes like fusion with aromatic aldehydes, dehydrogenation, and cyclization. These methods offer a pathway to create structurally diverse oxazolidine compounds (Badr, Aly, Fahmy, & Mansour, 1981).
- Carbon Dioxide Utilization : A tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide has been developed for synthesizing oxazolidine-2,4-diones. This process highlights a novel and eco-friendly approach to generate these compounds using readily available substrates (Zhang, Xia, Yang, & Lu, 2015).
Biological and Medicinal Research
- Antimicrobial Activities : Certain oxazolidine-2,4-diones have been synthesized and evaluated for their antimicrobial properties. This includes their effectiveness against various bacterial and fungal strains, showcasing the potential medical applications of these compounds in treating infections (Prakash, Aneja, Arora, Sharma, & Aneja, 2010).
- Synthesis of Bicyclic Compounds : The synthesis of bicyclic oxazolidines, which can be precursors for enantiopure piperidines and indolizidines, is another area of interest. This research demonstrates the potential of oxazolidines in creating complex organic structures (Agami, Couty, & Mathieu, 1996).
Chemical Reactions and Properties
- Electrooxidative Methods : Electrooxidative cyclization methods have been used to synthesize novel oxazolidine derivatives, highlighting the versatility and range of chemical reactions possible with oxazolidines (Okimoto, Ohashi, Yamamori, Nishikawa, Hoshi, & Yoshida, 2012).
- Hydrogen Bond Studies : Research has also delved into the structural analysis of oxazolidines, focusing on their ability to form hydrogen bonds, which is crucial for understanding their interactions in various chemical and biological contexts (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Mécanisme D'action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, some piperidine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biological and pharmacological activities .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Orientations Futures
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The discovery and biological evaluation of potential drugs containing the piperidine moiety are among the latest scientific advances . This field is expected to continue to grow and evolve, providing new opportunities for drug discovery and development .
Propriétés
IUPAC Name |
3-[1-(2-cyclopentylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c18-13(9-11-3-1-2-4-11)16-7-5-12(6-8-16)17-14(19)10-21-15(17)20/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDPJIUYJUCGJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-Cyclopentylacetyl)piperidin-4-yl)oxazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2993547.png)
![2-(4-(1-methyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2993548.png)


![6-chloro-N2-{[4-(trifluoromethyl)phenyl]methyl}pyridine-2,5-dicarboxamide](/img/structure/B2993556.png)
![4-ethyl-3-[(3-methoxybenzyl)sulfanyl]-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2993557.png)

![N-(4-fluorobenzyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2993561.png)


![2-bromo-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B2993564.png)
![tert-butyl N-[(1S,2R)-2-aminocyclobutyl]carbamate,rel-](/img/structure/B2993565.png)